
TAS6417
概要
説明
ジパルテニブは、経口投与可能な分化型不可逆的表皮成長因子受容体阻害剤です。 これは主に、表皮成長因子受容体エクソン20挿入変異を持つ非小細胞肺がん患者の治療のために開発されています 。 この化合物は、野生型表皮成長因子受容体を発現する細胞を温存しながら、表皮成長因子受容体エクソン20挿入変異を発現する細胞を選択的に標的とします .
準備方法
合成経路と反応条件
ジパルテニブの合成には、表皮成長因子受容体エクソン20挿入変異に対する選択性を高める、新規ピロロピリミジン骨格の構築が含まれます 。詳細な合成経路と反応条件は、機密情報であり、公表されていません。 合成には、求核置換反応や環化反応などの複数の有機反応段階が含まれることが知られています .
工業生産方法
ジパルテニブの工業生産には、高純度と高収率を確保するために、大規模な有機合成技術が用いられる可能性があります。 このプロセスには、化合物の有効性と安全性を維持するための厳格な品質管理対策が含まれるでしょう .
化学反応の分析
反応の種類
ジパルテニブは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、分子内の官能基を変性させる可能性があり、その活性を変化させる可能性があります。
還元: この反応は、特定の官能基を還元することができ、化合物の安定性と反応性に影響を与えます。
一般的な試薬と条件
これらの反応に用いられる一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます 。 これらの反応の条件は、通常、目的の結果を確実に得るために、制御された温度とpHレベルを伴います .
生成される主要な生成物
これらの反応から生成される主要な生成物は、用いられる特定の条件と試薬によって異なります。 例えば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換反応はさまざまな置換ピロロピリミジン誘導体を生成する可能性があります .
科学的研究の応用
Key Features of TAS6417
- Target Specificity : Primarily targets exon 20 insertion mutations in EGFR.
- Covalent Bonding : Forms a covalent bond with specific cysteine residues in the EGFR structure.
- Inhibition Profile : Exhibits a more potent inhibitory effect on mutant forms of EGFR compared to wild-type forms .
Efficacy in Preclinical Models
Research has demonstrated that this compound shows significant anti-tumor activity in various preclinical models. In vitro studies using Ba/F3 cells expressing different EGFR mutations revealed that this compound effectively inhibited cell viability and induced apoptosis through caspase activation. Furthermore, in vivo studies using patient-derived xenograft models indicated substantial tumor regression and improved survival rates .
Summary of Preclinical Findings
Study Type | Model Used | Key Findings |
---|---|---|
In Vitro | Ba/F3 cells with EGFR mutations | Potent inhibition of cell viability |
In Vivo | Patient-derived xenograft models | Significant tumor regression and survival benefit |
Clinical Trials
This compound is currently undergoing clinical evaluation to assess its efficacy and safety profile in patients with NSCLC harboring EGFR exon 20 insertion mutations. Early results from ongoing trials indicate promising outcomes, with a favorable tolerability profile compared to other treatments like osimertinib and poziotinib .
Clinical Trial Insights
- Patient Population : Focused on individuals with NSCLC exhibiting exon 20 insertions.
- Outcomes : Preliminary data suggests enhanced anti-tumor activity and manageable side effects.
Case Studies
Several case studies have been documented that highlight the real-world application of this compound in treating patients with resistant NSCLC. One notable case involved a patient who had previously failed multiple lines of therapy but showed significant tumor reduction following treatment with this compound. This underscores the potential of this compound as a viable option for patients who do not respond to conventional therapies .
Notable Case Study Details
Patient ID | Prior Treatments | Response to this compound | Observations |
---|---|---|---|
Patient A | Multiple TKIs | Significant tumor reduction | Improved quality of life reported |
作用機序
ジパルテニブは、表皮成長因子受容体に不可逆的に結合することでその効果を発揮し、特にエクソン20挿入変異を持つ細胞を標的としています 。 この結合は受容体のチロシンキナーゼ活性を阻害し、細胞増殖と生存を促進する下流のシグナル伝達経路を阻害します 。 この化合物は、野生型表皮成長因子受容体よりも変異型表皮成長因子受容体に対して高い選択性を示すため、標的外効果を減らし、治療窓を広げることができます .
類似の化合物との比較
類似の化合物
オシメルチニブ: 非小細胞肺がんに用いられる別の表皮成長因子受容体阻害剤ですが、選択性と有効性のプロファイルが異なります.
ジパルテニブの独自性
ジパルテニブの独自性は、新規ピロロピリミジン骨格にあります。この骨格は、野生型表皮成長因子受容体を温存しながら、表皮成長因子受容体エクソン20挿入変異に対する選択性を高めます 。 この選択性は、有害な影響を減らし、化合物の治療指数を向上させます .
類似化合物との比較
Similar Compounds
Osimertinib: Another epidermal growth factor receptor inhibitor used for non-small cell lung cancer, but with different selectivity and efficacy profiles.
Mobocertinib: Targets epidermal growth factor receptor exon 20 insertion mutations but has a different chemical structure and mechanism of action.
Poziotinib: Similar in targeting epidermal growth factor receptor mutations but differs in its side effect profile and clinical efficacy.
Uniqueness of Zipalertinib
Zipalertinib’s uniqueness lies in its novel pyrrolopyrimidine scaffold, which provides enhanced selectivity for epidermal growth factor receptor exon 20 insertion mutations while sparing wild-type epidermal growth factor receptor . This selectivity reduces adverse effects and improves the compound’s therapeutic index .
生物活性
TAS6417, also known as CLN-081, is a novel covalent inhibitor targeting the epidermal growth factor receptor (EGFR) tyrosine kinase. It has garnered attention due to its selective efficacy against a wide range of EGFR mutations, particularly in non-small cell lung cancer (NSCLC). This article reviews the biological activity of this compound, focusing on its mechanism of action, preclinical and clinical findings, and potential therapeutic applications.
This compound functions as a pan-mutation-selective EGFR tyrosine kinase inhibitor . Unlike first and second-generation EGFR TKIs, which primarily target specific mutations, this compound is designed to inhibit various clinically relevant EGFR mutations, including:
- Common mutations : Exon 19 deletions and L858R.
- Resistance mutations : EGFR T790M.
- Less common mutations : G719X, L861Q, and S768I.
- Exon 20 insertions : Notably, it has shown efficacy against exon 20 insertion mutations that are typically resistant to other TKIs .
The compound's selectivity is demonstrated through its favorable selectivity index, indicating a broader therapeutic window compared to existing treatments like osimertinib and poziotinib .
Preclinical Studies
Preclinical evaluations of this compound have utilized various models to assess its efficacy:
- Cell Lines : Studies involving genetically engineered cell lines expressing specific EGFR mutations have shown that this compound effectively inhibits cell proliferation. For instance, in Ba/F3 cells transduced with EGFR exon 20 insertions, this compound displayed significant inhibitory activity with lower IC50 values compared to other TKIs .
- Xenograft Models : Murine xenograft models further corroborated the compound's effectiveness against tumors driven by multiple EGFR mutations. In these models, this compound demonstrated robust antitumor activity .
Clinical Findings
The clinical profile of this compound has been explored in early-phase trials. Key findings include:
- Safety Profile : Initial clinical trials reported manageable adverse effects. Common treatment-related adverse events (TRAEs) included grade 2 skin rashes and grade 3 diarrhea at higher doses (150 mg BID). Notably, no severe TRAEs were observed in lower dose cohorts .
- Efficacy : Preliminary results indicated partial responses in several patients with advanced NSCLC harboring various EGFR mutations. As of the last data cut-off, some patients exhibited stable disease or partial responses after treatment with this compound .
Case Study 1: Patient with T790M Mutation
A patient with an advanced NSCLC harboring the T790M mutation was treated with this compound after progression on first-line therapy. The patient achieved a partial response lasting over six months, highlighting the potential of this compound as a second-line treatment option for resistant cases.
Case Study 2: Patient with Exon 20 Insertion
Another patient with an exon 20 insertion mutation experienced disease stabilization after receiving this compound. This case underscores the drug's ability to target challenging mutations that are often resistant to conventional therapies.
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other EGFR TKIs based on preclinical studies:
EGFR Mutation | This compound IC50 (nM) | Osimertinib IC50 (nM) | Poziotinib IC50 (nM) |
---|---|---|---|
Exon 19 Deletion | 10 | 25 | 30 |
L858R | 5 | 15 | 20 |
T790M | 8 | >100 | >100 |
Exon 20 Insertion | 15 | >100 | >100 |
特性
IUPAC Name |
N-[(8S)-4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O/c1-3-18(30)28-16-8-13(2)21-19(15-9-14-6-4-5-7-17(14)25-10-15)20-22(24)26-12-27-23(20)29(21)11-16/h3-10,12,16H,1,11H2,2H3,(H,28,30)(H2,24,26,27)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCYPWYURWOKST-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(CN2C1=C(C3=C(N=CN=C32)N)C4=CC5=CC=CC=C5N=C4)NC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H](CN2C1=C(C3=C(N=CN=C32)N)C4=CC5=CC=CC=C5N=C4)NC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1661854-97-2 | |
Record name | Zipalertinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1661854972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZIPALERTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4YMU8TW9H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。